2-(Benzyloxy)-1-methyl-3-vinylbenzene
Description
2-(Benzyloxy)-1-methyl-3-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, a methyl group (-CH₃) at position 1, and a vinyl group (-CH=CH₂) at position 3.
Properties
IUPAC Name |
1-ethenyl-3-methyl-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-15-11-7-8-13(2)16(15)17-12-14-9-5-4-6-10-14/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAUDLDDWQWRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methyl-3-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization under mild conditions .
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-1-methyl-3-vinylbenzene may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-methyl-3-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acid derivatives, while reduction of the vinyl group results in ethyl-substituted benzene derivatives .
Scientific Research Applications
2-(Benzyloxy)-1-methyl-3-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-methyl-3-vinylbenzene involves its interaction with various molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis by binding to specific penicillin-binding proteins . In antioxidant applications, it may neutralize free radicals through electron donation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzyloxy-Substituted Benzenes
*Theoretical calculation based on substituent contributions.
Structural and Electronic Effects
- The vinyl group introduces π-electron density, enabling addition reactions (e.g., polymerization) or participation in Diels-Alder cycloadditions. The benzyloxy group acts as an electron-donating substituent, activating the ring toward electrophilic substitution at specific positions.
2-(Benzyloxy)-1-bromo-3-nitrobenzene :
- The bromo and nitro groups are strong electron-withdrawing substituents, making the ring electron-deficient. This enhances reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions.
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene :
- Dual bromo substituents at positions 1 and 3 create a sterically crowded environment, favoring regioselective cross-coupling reactions. The methyl group at position 5 may stabilize intermediates via hyperconjugation.
1-(Benzyloxy)-2,4-difluorobenzene :
- Fluorine atoms at positions 2 and 4 increase ring stability and lipophilicity, making this compound suitable for drug design or agrochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
